Ethanimidamide, N-hydroxy-N'-propyl-
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Overview
Description
Ethanimidamide, N-hydroxy-N’-propyl- is an organic compound that belongs to the class of amidines Amidines are characterized by the presence of a carbon-nitrogen double bond (C=N) and a nitrogen atom bonded to a hydrogen atom or an alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, N-hydroxy-N’-propyl- typically involves the reaction of ethanimidamide with a hydroxylamine derivative under controlled conditions. One common method is the reaction of ethanimidamide with N-hydroxypropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Ethanimidamide, N-hydroxy-N’-propyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing costs.
Chemical Reactions Analysis
Types of Reactions
Ethanimidamide, N-hydroxy-N’-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Ethanimidamide, N-hydroxy-N’-propyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanimidamide, N-hydroxy-N’-propyl- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Ethanimidamide, N-hydroxy-N’-propyl- can be compared with other similar compounds such as:
- Methanimidamide, N-hydroxy-N’-methyl-
- Propanimidamide, N-hydroxy-N’-ethyl-
- Butanimidamide, N-hydroxy-N’-propyl-
These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical properties and reactivity. Ethanimidamide, N-hydroxy-N’-propyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62626-18-0 |
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Molecular Formula |
C5H12N2O |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
N-hydroxy-N'-propylethanimidamide |
InChI |
InChI=1S/C5H12N2O/c1-3-4-6-5(2)7-8/h8H,3-4H2,1-2H3,(H,6,7) |
InChI Key |
KITRWGMURMBSJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=C(C)NO |
Origin of Product |
United States |
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